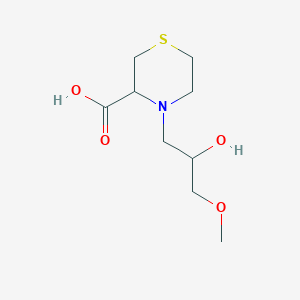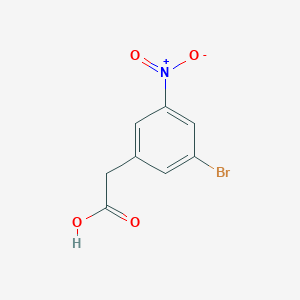
4-(2-Hydroxy-3-methoxypropyl)thiomorpholine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxy-3-methoxypropyl)thiomorpholine-3-carboxylic acid is a heterocyclic compound containing nitrogen and sulfur. It is a derivative of thiomorpholine, which is known for its applications in various chemical and pharmaceutical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-3-methoxypropyl)thiomorpholine-3-carboxylic acid typically involves the reaction of thiomorpholine with appropriate reagents to introduce the hydroxy and methoxypropyl groups. One common method is the reaction of thiomorpholine with 2-hydroxy-3-methoxypropyl chloride under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxy-3-methoxypropyl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
4-(2-Hydroxy-3-methoxypropyl)thiomorpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxy-3-methoxypropyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and methoxypropyl groups can form hydrogen bonds with target molecules, while the thiomorpholine ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine-3-carboxylate: A similar compound with a carboxylate group instead of the hydroxy and methoxypropyl groups.
Morpholine derivatives: Compounds like morpholine and its derivatives share structural similarities but lack the sulfur atom present in thiomorpholine.
Uniqueness
4-(2-Hydroxy-3-methoxypropyl)thiomorpholine-3-carboxylic acid is unique due to the presence of both hydroxy and methoxypropyl groups, which enhance its solubility and reactivity. The sulfur atom in the thiomorpholine ring also contributes to its distinct chemical properties .
Properties
Molecular Formula |
C9H17NO4S |
|---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
4-(2-hydroxy-3-methoxypropyl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C9H17NO4S/c1-14-5-7(11)4-10-2-3-15-6-8(10)9(12)13/h7-8,11H,2-6H2,1H3,(H,12,13) |
InChI Key |
NOPAXMGBVRCMHP-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CN1CCSCC1C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Aminobenzo[d]oxazol-5-ol](/img/structure/B12857116.png)





![6-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B12857128.png)
![[2,2'-Binaphtho[2,3-d]oxazole]-4,4',9,9'-tetraone](/img/structure/B12857130.png)
![N-methyl-N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine](/img/structure/B12857135.png)





